molecular formula C8H13NO2 B1166259 linoleic acid, propoxylated, phosphate CAS No. 104717-30-8

linoleic acid, propoxylated, phosphate

Cat. No.: B1166259
CAS No.: 104717-30-8
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleic acid (LA), an essential ω-6 polyunsaturated fatty acid (C18:2), is widely studied for its role in human nutrition, lipid peroxidation, and industrial applications . Its propoxylated, phosphate derivative is a synthetically modified form where propylene oxide (PO) groups are introduced via ether linkages, followed by phosphorylation. This modification enhances hydrophilicity and surfactant properties, making it suitable for emulsifiers, detergents, or bioactive formulations .

Properties

CAS No.

104717-30-8

Molecular Formula

C8H13NO2

Synonyms

linoleic acid, propoxylated, phosphate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) Linoleic Acid vs. Propoxylated Linoleic Acid Phosphate
  • Linoleic Acid: Contains two double bonds (cis-9, cis-12) and a carboxylic acid group. Insoluble in water but forms emulsions with surfactants (e.g., Tween 20) .
  • Propoxylated Linoleic Acid Phosphate: Propoxylation adds ether-linked PO units, increasing molecular weight and hydrophilicity. The phosphate group introduces a charged moiety, improving water solubility and interfacial activity .
(b) Ethoxylated vs. Propoxylated Derivatives
  • Ethoxylated fatty acids (e.g., oleyl ethoxylate) use ethylene oxide (EO) instead of PO. EO groups confer higher hydrophilicity and lower foam stability compared to PO, which offers better compatibility with nonpolar solvents .
(c) Phosphate Esters
  • Oleyl ether phosphate (neutral) and other alkyl phosphate esters share similar surfactant properties, such as emulsification and corrosion inhibition. The phosphate group enables strong adsorption to metal surfaces and pH-dependent solubility .

Research Findings and Data

Oxidative Stability

  • LA undergoes rapid peroxidation, forming hydroperoxides (e.g., 9-HPODE) under oxidative stress . Propoxylation may reduce oxidation rates by sterically protecting double bonds, though direct data is lacking.
  • Key Data :
    • LA peroxidation in FTC assays showed 50–70% inhibition by plant extracts .
    • CLA reduced tumor incidence in mice by 50% compared to LA, linked to its antioxidant effects .

Surfactant Performance

  • Propoxylated alcohols (C8–C10) exhibit HLB values of 10–12, suitable for oil-in-water emulsions . Propoxylated LA phosphate likely shares similar HLB but with enhanced biocompatibility.

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